molecular formula C21H26O4 B12682215 Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- CAS No. 14000-16-9

Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo-

Cat. No.: B12682215
CAS No.: 14000-16-9
M. Wt: 342.4 g/mol
InChI Key: HALYFOGUUZKORR-HJTSIMOOSA-N
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Description

Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- is a steroid compound that plays a significant role in the synthesis of corticosteroids. This compound is part of the C22 steroid family, which is crucial for the production of adrenocortical and pregestational hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- involves the transformation of phytosterols. The process includes the knockout of specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A) in Mycolicibacterium neoaurum. This genetic modification blocks the degradation of the steroid nucleus and the accumulation of C19 steroids .

Industrial Production Methods

In an industrial setting, the production of this compound is enhanced by overexpressing genes like NADH oxidase (NOX) and catalase (KATE). These modifications improve the purity and yield of the compound, achieving up to 10.5 g/L with a purity of 95.2% .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other steroid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NADH oxidase and reducing agents such as catalase. The conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include other steroid derivatives like 21-hydroxy-20-methyl-pregna-4-ene-3-one and 9,21-dihydroxy-20-methyl-pregna-4-ene-3-one .

Scientific Research Applications

Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of corticosteroids, which exert their effects by binding to glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 21-hydroxy-20-methyl-pregna-4-ene-3-one
  • 9,21-dihydroxy-20-methyl-pregna-4-ene-3-one
  • Androst-4-ene-3,17-dione
  • Androst-1,4-diene-3,17-dione

Uniqueness

Pregna-1,4-dien-21-al, 11beta-hydroxy-3,20-dioxo- is unique due to its specific structure and the presence of hydroxyl and aldehyde groups, which make it an ideal precursor for the synthesis of Δ1-steroids like prednisolone .

Properties

CAS No.

14000-16-9

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-17,19,24H,3-6,10H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1

InChI Key

HALYFOGUUZKORR-HJTSIMOOSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C=O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)C=O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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